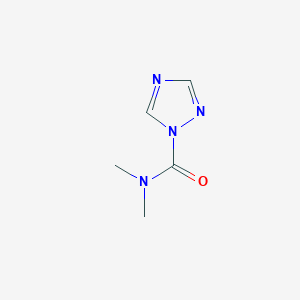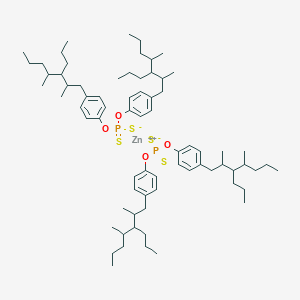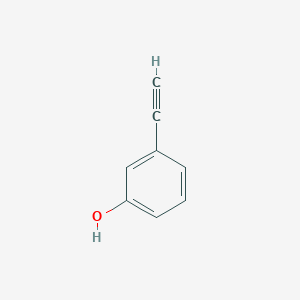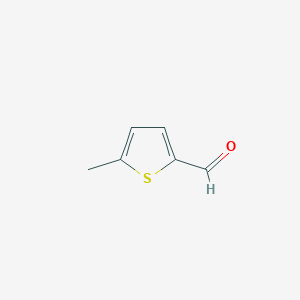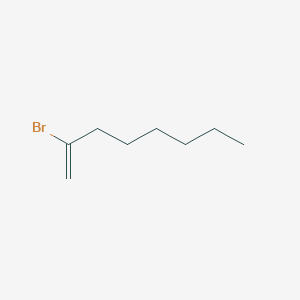
2-Bromo-1-octene
Overview
Description
2-Bromo-1-octene is an organic compound with the molecular formula C₈H₁₅Br It is a brominated alkene, characterized by the presence of a bromine atom attached to the second carbon of an octene chain
Mechanism of Action
Target of Action
The primary target of 2-Bromo-1-octene is the allylic position of alkenes . The allylic position refers to the carbon atom adjacent to a carbon-carbon double bond. This position is particularly reactive due to the ability of the pi electrons in the double bond to stabilize a radical or cationic intermediate .
Mode of Action
This compound interacts with its targets through a process known as allylic bromination . This reaction is initiated by the formation of a small amount of bromine radical, which abstracts an allylic hydrogen to form an allylic radical and HBr . The HBr can then react with NBS (N-bromosuccinimide) to form the Br2 required for the reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of light and the solvent used (such as carbon tetrachloride) can impact the allylic bromination process . Additionally, the concentration of Br2 is kept low to prevent the formation of unwanted side-products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-1-octene can be synthesized through the bromination of 1-octene. One common method involves the use of N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the allylic position of the octene chain .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process typically requires careful control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-octene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in this compound can participate in electrophilic addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form 1-octyne.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Electrophilic Addition: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Elimination: Strong bases such as potassium tert-butoxide in a polar aprotic solvent.
Major Products:
Substitution: Formation of 2-octanol.
Addition: Formation of 2,3-dibromo-octane.
Elimination: Formation of 1-octyne.
Scientific Research Applications
2-Bromo-1-octene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It serves as a building block for the preparation of polymerizable ligands and other functional materials.
Medicinal Chemistry: It is utilized in the synthesis of bioactive compounds and potential pharmaceuticals.
Chemical Biology: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparison with Similar Compounds
2-Bromo-2-octene: Similar structure but with the bromine atom attached to the second carbon of a different octene isomer.
1-Bromo-1-octene: Bromine atom attached to the first carbon of the octene chain.
8-Bromo-1-octene: Bromine atom attached to the eighth carbon of the octene chain.
Uniqueness: 2-Bromo-1-octene is unique due to its specific placement of the bromine atom and the double bond, which imparts distinct reactivity patterns compared to its isomers. This makes it particularly useful in selective organic transformations and as a precursor for synthesizing specialized compounds.
Properties
IUPAC Name |
2-bromooct-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-3-4-5-6-7-8(2)9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKXPBFMZLDRSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90495941 | |
| Record name | 2-Bromooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13249-60-0 | |
| Record name | 2-Bromooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-bromo-1-octene participate in palladium-catalyzed reactions, and what products are formed?
A: Unlike α-bromovinyl arenes, which undergo tandem cross-coupling and [4+4] cycloaddition reactions with propargyl bromides in the presence of palladium catalysts, this compound follows a different reaction pathway []. When subjected to these conditions, this compound participates in tandem cross-coupling and homo [4+2] cycloaddition reactions. This difference highlights the impact of the substituent attached to the vinyl bromide moiety on the reaction outcome in the presence of palladium catalysts [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione](/img/structure/B81309.png)







